molecular formula C16H18N4O2 B4655170 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid

4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid

Cat. No. B4655170
M. Wt: 298.34 g/mol
InChI Key: CFAMGOJROSQHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid, also known as PBD-150, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is a selective antagonist of the 5-HT2C serotonin receptor, which is believed to play a role in regulating mood, appetite, and other physiological functions.

Mechanism of Action

4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid is a selective antagonist of the 5-HT2C serotonin receptor. This receptor is believed to play a role in regulating mood, appetite, and other physiological functions. By blocking this receptor, 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid reduces food intake and body weight, as well as the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
Studies have shown that 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid reduces food intake and body weight in animal models. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. These effects are believed to be due to the blockade of the 5-HT2C serotonin receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid in lab experiments is its high selectivity for the 5-HT2C serotonin receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other physiological functions.
One limitation of using 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid is its relatively short half-life. This requires frequent dosing in animal models, which can be challenging and may affect the results of experiments.

Future Directions

There are several potential future directions for research on 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid. One area of interest is in the development of anti-obesity drugs. 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid has shown promise in reducing food intake and body weight in animal models, and further research is needed to determine its efficacy and safety in humans.
Another area of research is in the treatment of addiction and substance abuse. 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid has shown promise in reducing the rewarding effects of drugs of abuse, and further research is needed to determine its potential as a treatment for addiction.
Finally, 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid may have potential applications in the treatment of mood disorders such as depression and anxiety. The 5-HT2C serotonin receptor has been implicated in the regulation of mood, and 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid may be a promising candidate for the development of new antidepressant and anxiolytic drugs.
Conclusion:
In conclusion, 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. Its selective antagonism of the 5-HT2C serotonin receptor has shown promise in the treatment of obesity, addiction, and mood disorders. Further research is needed to determine its efficacy and safety in humans, but 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid may be a promising candidate for the development of new drugs in these areas.

Scientific Research Applications

4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid has been studied extensively for its potential therapeutic applications. One area of interest is in the treatment of obesity and related metabolic disorders. It has been shown to reduce food intake and body weight in animal models, suggesting that it may be a promising candidate for the development of anti-obesity drugs.
Another area of research is in the treatment of addiction and substance abuse. 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, in animal models. This suggests that it may be a potential treatment for addiction.

properties

IUPAC Name

4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-15(22)14-4-2-13(3-5-14)12-19-8-10-20(11-9-19)16-17-6-1-7-18-16/h1-7H,8-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAMGOJROSQHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C(=O)O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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